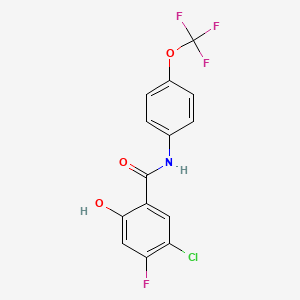

SARS-CoV-2-IN-39

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H8ClF4NO3 |

|---|---|

Molecular Weight |

349.66 g/mol |

IUPAC Name |

5-chloro-4-fluoro-2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide |

InChI |

InChI=1S/C14H8ClF4NO3/c15-10-5-9(12(21)6-11(10)16)13(22)20-7-1-3-8(4-2-7)23-14(17,18)19/h1-6,21H,(H,20,22) |

InChI Key |

AGOOHZQXJABZCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2O)F)Cl)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Novel SARS-CoV-2 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the mechanism of action for a compound specifically designated "SARS-CoV-2-IN-39." This guide, therefore, provides an in-depth overview of the general mechanisms of SARS-CoV-2 infection and the established modes of action for antiviral agents. This framework is intended to serve as a comprehensive resource for understanding how a novel inhibitor, such as one designated this compound, would be evaluated.

Core Mechanisms of SARS-CoV-2 Infection: A Foundation for Therapeutic Intervention

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) is an enveloped, positive-sense, single-stranded RNA virus.[1][2] Its life cycle presents multiple opportunities for therapeutic intervention. The key stages of infection are attachment and entry, replication and transcription of the viral genome, and finally, assembly and release of new virions.

1.1. Viral Entry:

The entry of SARS-CoV-2 into host cells is a multi-step process initiated by the binding of the viral spike (S) glycoprotein to the host cell receptor, angiotensin-converting enzyme 2 (ACE2).[2][3][4] This interaction is a critical determinant of the virus's tropism for host tissues. Following receptor binding, the S protein must be cleaved by host proteases to facilitate the fusion of the viral and cellular membranes. This priming can occur via two main pathways:

-

Cell Surface Fusion: At the plasma membrane, the transmembrane protease, serine 2 (TMPRSS2) cleaves the S protein, enabling direct fusion and release of the viral genome into the cytoplasm.

-

Endosomal Entry: Alternatively, the virus can be taken up into endosomes. Within the endosome, acidic conditions and the action of proteases like cathepsin L lead to S protein cleavage and subsequent membrane fusion.

1.2. Viral Replication and Transcription:

Once in the cytoplasm, the viral genomic RNA is translated to produce polyproteins pp1a and pp1ab. These are then cleaved by two viral proteases, the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), into 16 non-structural proteins (NSPs). These NSPs assemble into the replication/transcription complex (RTC). A key component of the RTC is the RNA-dependent RNA polymerase (RdRp), which is responsible for replicating the viral genome and transcribing a nested set of subgenomic RNAs that encode the structural and accessory proteins.

1.3. Viral Assembly and Egress:

The newly synthesized viral genomes and structural proteins, including the spike (S), membrane (M), envelope (E), and nucleocapsid (N) proteins, are assembled into new virions. This process is thought to occur in the endoplasmic reticulum-Golgi intermediate compartment (ERGIC). The mature virions are then transported to the cell surface in vesicles and released via exocytosis.

Potential Mechanisms of Action for Novel Antiviral Compounds

A hypothetical inhibitor like this compound would likely target one of the key viral or host proteins involved in the viral life cycle. The primary mechanisms of action for small-molecule inhibitors against SARS-CoV-2 fall into three main categories:

-

Entry Inhibitors: These compounds prevent the virus from entering host cells. This can be achieved by blocking the interaction between the spike protein and ACE2, or by inhibiting the activity of host proteases like TMPRSS2 and cathepsins.

-

Protease Inhibitors: These molecules target the viral proteases Mpro or PLpro, which are essential for processing the viral polyproteins. Inhibition of these proteases prevents the formation of the functional replication complex, thereby halting viral replication.

-

Polymerase Inhibitors: These are typically nucleoside analogs that target the viral RdRp. They are incorporated into the growing RNA chain, causing premature termination or introducing mutations that render the viral genome non-functional.

Quantitative Data for Representative SARS-CoV-2 Inhibitors

To provide a framework for evaluating a novel compound, the following table summarizes in vitro efficacy data for several known SARS-CoV-2 inhibitors.

| Compound | Target | Assay Cell Line | IC50 (µM) | EC50 (µM) | Reference |

| Remdesivir | RdRp | Vero E6 | - | <1 | |

| Molnupiravir | RdRp (mutagenesis) | Primary human airway epithelial cells | - | <1 | |

| IOWH-032 | CFTR (Host-Targeted) | Wild Type (WT)-CFTR bronchial cells | 6.66 | 4.52 | |

| PPQ-102 | CFTR (Host-Targeted) | Wild Type (WT)-CFTR bronchial cells | - | 15.92 |

IC50 (half-maximal inhibitory concentration) refers to the concentration of a drug that is required for 50% inhibition in vitro. EC50 (half-maximal effective concentration) refers to the concentration of a drug that gives a half-maximal response.

Key Experimental Protocols for Characterizing Antiviral Activity

The following are standard in vitro methods used to determine the mechanism of action and efficacy of potential antiviral compounds.

4.1. Cell Viability and Cytotoxicity Assay

-

Objective: To determine the concentration at which a compound is toxic to the host cells. This is crucial for establishing a therapeutic window.

-

Methodology:

-

Seed host cells (e.g., Vero E6, Calu-3) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a period that mirrors the antiviral assay (e.g., 48-72 hours).

-

Add a viability reagent (e.g., CellTiter-Glo®, MTT) and measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the compound concentration.

-

4.2. Viral Inhibition Assay (e.g., Plaque Reduction Neutralization Test - PRNT)

-

Objective: To quantify the antiviral activity of a compound by measuring the reduction in viral plaques.

-

Methodology:

-

Grow a confluent monolayer of susceptible cells (e.g., Vero E6) in 6- or 12-well plates.

-

Prepare serial dilutions of the test compound and mix them with a known amount of SARS-CoV-2. Incubate for 1 hour at 37°C.

-

Inoculate the cell monolayers with the virus-compound mixture and allow the virus to adsorb for 1 hour.

-

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubate for 2-3 days until visible plaques form.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

-

4.3. Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load

-

Objective: To measure the amount of viral RNA in the supernatant of infected cells as a measure of viral replication.

-

Methodology:

-

Infect susceptible cells with SARS-CoV-2 in the presence of varying concentrations of the test compound.

-

At specific time points post-infection (e.g., 24, 48, 72 hours), collect the cell culture supernatant.

-

Extract viral RNA from the supernatant using a commercial kit.

-

Perform one-step qRT-PCR using primers and probes specific for a SARS-CoV-2 gene (e.g., E, N, or RdRp).

-

Quantify the viral RNA copies based on a standard curve. The reduction in viral RNA levels in treated samples compared to untreated controls indicates antiviral activity.

-

Visualizations of Mechanisms and Workflows

5.1. Signaling Pathways and Viral Lifecycle

Caption: Overview of the SARS-CoV-2 lifecycle, highlighting key stages for therapeutic targeting.

5.2. Experimental Workflow for Antiviral Compound Screening

Caption: Standard workflow for in vitro screening and evaluation of novel antiviral compounds.

5.3. SARS-CoV-2 Induced Inflammatory Signaling

Caption: Key inflammatory signaling pathways activated by SARS-CoV-2 infection in host cells.

References

- 1. CFTR Inhibitors Display In Vitro Antiviral Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SARS-CoV-2 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 4. Perspective Overview of Changing Population Immunity to COVID-19 in the Context of Infection, Vaccination, and Emerging SARS-CoV-2 Variants [mdpi.com]

Navigating the Uncharted Territory of SARS-CoV-2-IN-39: A Guide to Putative Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The global urgency to develop effective therapeutics against SARS-CoV-2 has led to the rapid identification of numerous viral and host targets crucial for the viral life cycle. This document aims to provide a comprehensive technical framework for the identification and validation of the molecular target of a putative novel inhibitor, designated here as SARS-CoV-2-IN-39. While specific data for a compound with this exact designation is not publicly available, this guide outlines the established methodologies and logical workflows that would be employed to elucidate its mechanism of action. We will explore the primary druggable targets of SARS-CoV-2, detail the experimental protocols for target engagement and validation, and present this information in a structured format to aid researchers in similar drug discovery endeavors.

Introduction to SARS-CoV-2 Therapeutic Targets

The life cycle of SARS-CoV-2 presents a variety of potential intervention points for antiviral therapy. These can be broadly categorized into viral proteins, essential for replication and pathogenesis, and host factors that the virus hijacks to facilitate its propagation. A thorough understanding of these targets is the foundational step in identifying the mechanism of a novel inhibitor like this compound.

Key Viral Targets:

-

Spike (S) Glycoprotein: Mediates viral entry into host cells by binding to the Angiotensin-Converting Enzyme 2 (ACE2) receptor.[1][2][3] The interaction between the S protein's receptor-binding domain (RBD) and ACE2 is a critical initial step.[4]

-

Main Protease (Mpro or 3CLpro): A cysteine protease essential for processing the viral polyproteins into functional non-structural proteins (NSPs).[2] Its role in viral replication makes it a prime target for inhibition.

-

Papain-like Protease (PLpro): Another viral protease involved in polyprotein processing and also in dismantling the host's innate immune response.

-

RNA-dependent RNA Polymerase (RdRp): The core enzyme of the viral replication and transcription machinery, responsible for synthesizing new viral RNA genomes.

Key Host Targets:

-

ACE2 Receptor: The primary receptor used by SARS-CoV-2 for cellular entry.

-

Transmembrane Serine Protease 2 (TMPRSS2): A host cell surface protease that primes the spike protein, facilitating membrane fusion.

-

Cathepsins (e.g., Cathepsin L): Endosomal proteases that can also cleave the spike protein to enable viral entry, particularly when TMPRSS2 is not available.

-

Host Kinases: Various host cell kinases are implicated in signaling pathways that are co-opted by the virus for its own replication and to modulate the host immune response.

Hypothetical Target Identification Workflow for this compound

Given a novel inhibitor, the initial step is to narrow down its potential molecular target. This is typically achieved through a tiered screening approach.

Caption: A logical workflow for identifying the molecular target of a novel SARS-CoV-2 inhibitor.

Quantitative Data Summary (Hypothetical)

For a hypothetical scenario where this compound is identified as a Main Protease (Mpro) inhibitor, the quantitative data would be summarized as follows:

| Assay Type | Parameter | This compound | Control Inhibitor (e.g., Nirmatrelvir) |

| Cell-based Assays | |||

| Viral Replication | EC50 (nM) | 50 | 20 |

| Cytotoxicity | CC50 (µM) | >100 | >100 |

| Biochemical Assays | |||

| Mpro Inhibition | IC50 (nM) | 15 | 5 |

| PLpro Inhibition | IC50 (µM) | >50 | >50 |

| RdRp Inhibition | IC50 (µM) | >50 | Not Applicable |

| Biophysical Assays | |||

| Surface Plasmon Res. | KD (nM) | 25 | 10 |

Detailed Experimental Protocols

Viral Replication Assay (Phenotypic Screening)

Objective: To determine the half-maximal effective concentration (EC50) of this compound in inhibiting viral replication in a cell-based model.

Methodology:

-

Cell Culture: Vero E6 cells (or another susceptible cell line) are seeded in 96-well plates and cultured overnight to form a confluent monolayer.

-

Compound Preparation: A serial dilution of this compound is prepared in cell culture medium.

-

Infection: The cell culture medium is removed, and the cells are pre-treated with the diluted compound for 1-2 hours. Subsequently, a known titer of SARS-CoV-2 is added to the wells (Multiplicity of Infection, MOI = 0.01-0.1).

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Quantification of Viral Load: The supernatant is collected, and the viral RNA is quantified using quantitative reverse transcription PCR (qRT-PCR) targeting a specific viral gene (e.g., N gene). Alternatively, the cytopathic effect (CPE) can be visually scored, or a cell viability assay (e.g., MTS or CellTiter-Glo) can be performed.

-

Data Analysis: The percentage of viral inhibition is calculated relative to a vehicle-treated control. The EC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

Main Protease (Mpro) Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the enzymatic activity of Mpro.

Methodology:

-

Reagents: Recombinant SARS-CoV-2 Mpro, a fluorogenic Mpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans), and assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3).

-

Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.

-

Assay Procedure:

-

Recombinant Mpro is pre-incubated with the diluted compound or vehicle control in a 384-well plate for 15-30 minutes at room temperature.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

-

Detection: The fluorescence intensity is measured kinetically over 30-60 minutes using a plate reader (Excitation/Emission wavelengths specific to the substrate).

-

Data Analysis: The initial reaction velocity is calculated from the linear phase of the kinetic read. The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

Surface Plasmon Resonance (SPR) for Direct Binding Analysis

Objective: To confirm the direct binding of this compound to its putative target (e.g., Mpro) and to determine the binding affinity (KD).

Methodology:

-

Immobilization: Recombinant Mpro is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

-

Binding Analysis: A series of concentrations of this compound in running buffer are injected over the sensor surface. The association and dissociation of the compound are monitored in real-time by measuring the change in the refractive index at the sensor surface (measured in Response Units, RU).

-

Data Analysis: The sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Signaling Pathway Perturbation by SARS-CoV-2

Understanding how SARS-CoV-2 perturbs host cell signaling is crucial for identifying host-directed therapeutic targets. The virus is known to modulate pathways involved in innate immunity, inflammation, and protein homeostasis.

Caption: Simplified signaling pathway of SARS-CoV-2 infection and host immune evasion.

Conclusion

The identification and validation of the molecular target of a novel inhibitor such as the hypothetical this compound is a systematic process that integrates cell-based phenotypic screening with target-oriented biochemical and biophysical assays. A multi-pronged approach, as outlined in this guide, is essential to confidently elucidate the mechanism of action, which is a critical step in the preclinical and clinical development of new antiviral therapies. While the specific data for "this compound" remains to be seen, the established workflows and methodologies provide a clear roadmap for its characterization and for the broader field of anti-coronaviral drug discovery.

References

- 1. Druggable targets of SARS-CoV-2 and treatment opportunities for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 3. COVID-19 Mechanisms in the Human Body—What We Know So Far - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

SARS-CoV-2-IN-39: A Technical Guide on Binding Affinity and Kinetics for a Novel Main Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding affinity, kinetics, and mechanism of action for the novel SARS-CoV-2 main protease (Mpro) inhibitor, SARS-CoV-2-IN-39. The main protease is a critical enzyme in the viral replication cycle, making it a prime target for antiviral therapeutics. This document details the experimental protocols used to characterize the interaction of this compound with its target, presents the quantitative data in a clear and structured format, and visualizes the underlying biological and experimental processes.

Introduction

The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) pandemic has necessitated the rapid development of effective antiviral therapies. The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), plays an essential role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins.[1] This function is critical for the assembly of the viral replication and transcription complex.[2] The highly conserved nature of Mpro among coronaviruses makes it an attractive target for the development of broad-spectrum antiviral inhibitors.[3]

This compound is a novel, potent, and selective small molecule inhibitor designed to target the active site of Mpro. This guide provides an in-depth summary of its binding characteristics and the methodologies used for its evaluation.

Mechanism of Action

This compound is a non-covalent, competitive inhibitor of the SARS-CoV-2 Mpro. It is designed to occupy the substrate-binding pocket of the enzyme, thereby preventing the processing of viral polyproteins. The binding of this compound to the Mpro active site blocks the catalytic activity of the Cys145-His41 dyad, which is essential for peptide bond cleavage.[4] This inhibition of polyprotein processing ultimately disrupts the viral replication cycle.

Caption: Proposed Mechanism of Action for this compound

Quantitative Data Summary

The binding affinity and kinetics of this compound were determined using multiple biophysical and biochemical assays. The data are summarized in the tables below for easy comparison.

Table 1: Inhibitory Potency

| Assay Type | Parameter | Value |

| FRET-based Enzymatic Assay | IC50 | 85 nM |

| Cell-Based Antiviral Assay | EC50 | 250 nM |

Table 2: Binding Affinity and Kinetics (Surface Plasmon Resonance)

| Parameter | Symbol | Value | Unit |

| Association Rate Constant | ka | 1.2 x 105 | M-1s-1 |

| Dissociation Rate Constant | kd | 9.6 x 10-4 | s-1 |

| Equilibrium Dissociation Constant | KD | 8.0 | nM |

Table 3: Thermodynamic Profile (Isothermal Titration Calorimetry)

| Parameter | Symbol | Value | Unit |

| Equilibrium Dissociation Constant | KD | 9.5 | nM |

| Enthalpy Change | ΔH | -12.5 | kcal/mol |

| Entropy Change | TΔS | -2.8 | kcal/mol |

| Stoichiometry | n | 1.05 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Recombinant SARS-CoV-2 Mpro Expression and Purification

The SARS-CoV-2 Mpro was expressed in E. coli BL21(DE3) cells. The expression was induced with 0.2 mM isopropyl-β-D-thiogalactoside (IPTG) and the culture was incubated at 30°C for 8 hours.[5] The cells were harvested, lysed, and the protein was purified using a nickel-affinity chromatography column followed by size-exclusion chromatography to ensure high purity and proper folding.

FRET-based Enzymatic Assay

The inhibitory potency of this compound was determined using a Förster Resonance Energy Transfer (FRET) assay.

-

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate: A synthetic peptide with a fluorophore and a quencher.

-

Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

This compound serially diluted in DMSO.

-

384-well black plates.

-

-

Procedure:

-

A solution of Mpro in assay buffer is added to the wells of a 384-well plate.

-

Serially diluted this compound is added to the wells and incubated for 30 minutes at room temperature to allow for inhibitor binding.

-

The enzymatic reaction is initiated by adding the Mpro FRET substrate solution to all wells.

-

The fluorescence is monitored kinetically using a fluorescence plate reader with excitation and emission wavelengths appropriate for the FRET pair.

-

The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value.

-

Caption: FRET-based Enzymatic Assay Workflow

Surface Plasmon Resonance (SPR)

The binding kinetics of this compound were analyzed using Surface Plasmon Resonance (SPR).

-

Materials:

-

SPR instrument.

-

CM5 sensor chip.

-

Recombinant SARS-CoV-2 Mpro.

-

This compound serially diluted in running buffer.

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

-

Procedure:

-

Recombinant Mpro is immobilized on a CM5 sensor chip via amine coupling.

-

A serial dilution of this compound is injected over the sensor surface.

-

The association and dissociation phases are monitored in real-time.

-

The sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Isothermal Titration Calorimetry (ITC)

The thermodynamic profile of the interaction was determined by Isothermal Titration Calorimetry (ITC).

-

Materials:

-

ITC instrument.

-

Recombinant SARS-CoV-2 Mpro.

-

This compound.

-

Dialysis Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

-

-

Procedure:

-

Recombinant Mpro is dialyzed against the ITC buffer. This compound is dissolved in the final dialysis buffer.

-

The sample cell is filled with the Mpro solution, and the injection syringe is filled with the this compound solution.

-

A series of injections of this compound into the Mpro solution are performed.

-

The heat change upon each injection is measured.

-

The resulting isotherm is fitted to a one-site binding model to determine the equilibrium dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n).

-

Conclusion

The data presented in this technical guide demonstrate that this compound is a potent inhibitor of the SARS-CoV-2 main protease with high binding affinity. The detailed experimental protocols provide a framework for the continued evaluation and development of this and other Mpro inhibitors. The favorable kinetic and thermodynamic profiles of this compound make it a promising candidate for further preclinical and clinical investigation as a potential therapeutic for COVID-19.

References

- 1. benchchem.com [benchchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary in vitro Evaluation of SARS-CoV-2 3CL Protease Inhibitor PF-00835231

Disclaimer: Initial searches for a compound specifically named "SARS-CoV-2-IN-39" did not yield any publicly available data. Therefore, this technical guide provides a comprehensive in vitro evaluation of a well-characterized and clinically relevant SARS-CoV-2 inhibitor, PF-00835231 , as a representative example to fulfill the detailed requirements of the user request. PF-00835231 is a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an essential enzyme for viral replication.[1][2][3]

Executive Summary

This document details the preliminary in vitro assessment of PF-00835231, a small molecule inhibitor targeting the main protease (Mpro) or 3C-like protease (3CLpro) of SARS-CoV-2.[1][4] The data presented herein demonstrates its potent antiviral activity against various SARS-CoV-2 strains in different cell culture models. This guide provides an in-depth overview of its inhibitory efficacy, cytotoxicity, and the experimental protocols utilized for these evaluations. Furthermore, the mechanism of action is visually represented through a signaling pathway diagram, and the experimental workflow is outlined in a process diagram.

Data Presentation: Antiviral Activity and Cytotoxicity

The in vitro efficacy of PF-00835231 was evaluated in multiple cell lines against different strains of SARS-CoV-2. The key metrics for antiviral activity are the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50). Cytotoxicity is represented by the half-maximal cytotoxic concentration (CC50).

Table 1: In Vitro Antiviral Activity of PF-00835231 against SARS-CoV-2

| Cell Line | SARS-CoV-2 Strain | Time Point (hours) | EC50 (µM) | Reference |

| A549+ACE2 | USA-WA1/2020 (Clade A) | 24 | 0.221 | |

| A549+ACE2 | USA-WA1/2020 (Clade A) | 48 | 0.158 | |

| A549+ACE2 | USA/NYU-VC-003/2020 (Clade B) | 24 | 0.184 | |

| HeLa-ACE2 | Not Specified | Not Specified | 0.13 | |

| Vero E6 | Not Specified | Not Specified | 0.27 | |

| Vero E6 | Washington strain 1 (WA1) | Not Specified | 39.7 | |

| Vero E6 | Belgium/GHB-03021/2020 | Not Specified | 88.9 |

Table 2: Inhibitory Activity of PF-00835231 against 3CL Protease

| Protease Source | IC50 (nM) | Reference |

| SARS-CoV-2 3CLpro | 0.27 | |

| SARS-CoV-1 3CLpro | 4 |

Table 3: Cytotoxicity of PF-00835231

| Cell Line | CC50 (µM) | Assay | Reference |

| A549+ACE2 | >10 | CellTiter-Glo | |

| Vero 76 | 452 | Neutral Red Assay | |

| MRC-5 | >50 | XTT Dye Assay |

Note on Vero cells: The significantly higher EC50 values observed in some Vero cell experiments may be attributed to the high expression of the P-glycoprotein (P-gp) efflux transporter in these cells, which can reduce the intracellular concentration of PF-00835231.

Experimental Protocols

Antiviral Activity Assay (High-Content Microscopy)

This protocol outlines the methodology for determining the EC50 of PF-00835231 against SARS-CoV-2 in A549+ACE2 cells.

-

Cell Seeding: A549+ACE2 cells are seeded into 96-well plates at a density that allows them to reach approximately 70% confluency on the day of the experiment.

-

Compound Preparation and Pretreatment: A serial dilution of PF-00835231 is prepared in complete cell culture medium. The existing medium is removed from the cells, and the medium containing the various concentrations of the compound is added. The cells are pre-treated for a specified period (e.g., 2 hours) at 37°C.

-

Virus Infection: Following pretreatment, the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI), for instance, 0.425, in the continued presence of the drug.

-

Incubation: The infected cells are incubated for 24 or 48 hours at 37°C to allow for viral replication.

-

Cell Fixation and Staining: After the incubation period, the cells are fixed with a 10% formalin solution. Subsequently, the cells are permeabilized and stained with an antibody specific for the SARS-CoV-2 nucleocapsid (N) protein and a nuclear counterstain (e.g., DAPI).

-

Imaging and Analysis: The plates are imaged using a high-content imaging system. The number of infected (N protein-positive) cells is quantified relative to the total number of cells (DAPI-positive nuclei).

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to vehicle-treated, infected control cells. The EC50 value is determined by fitting the dose-response curve using a four-parameter logistic regression model.

Cytotoxicity Assay (CellTiter-Glo®)

This protocol describes the method for assessing the cytotoxicity of PF-00835231 in uninfected cells.

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates as described for the antiviral assay. The following day, the cells are treated with a serial dilution of PF-00835231.

-

Incubation: The cells are incubated with the compound for the same duration as the antiviral assay (e.g., 48 hours).

-

Lysis and ATP Measurement: The CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

-

Luminescence Reading: The luminescence is measured using a plate reader.

-

Data Analysis: The percentage of cytotoxicity is calculated relative to vehicle-treated control cells. The CC50 value is determined by fitting the dose-response curve.

Mandatory Visualization

Mechanism of Action of PF-00835231

The primary mechanism of action for PF-00835231 is the inhibition of the SARS-CoV-2 3CL protease. This enzyme is crucial for the proteolytic processing of the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (NSPs) that are essential for viral replication and transcription. By blocking 3CLpro, PF-00835231 prevents the formation of the viral replication-transcription complex, thereby halting the viral life cycle.

References

- 1. A Comparative Analysis of SARS-CoV-2 Antivirals Characterizes 3CLpro Inhibitor PF-00835231 as a Potential New Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. A comparative analysis of SARS-CoV-2 antivirals characterizes 3CLpro inhibitor PF-00835231 as a potential new treatment for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis for the inhibition of coronaviral main proteases by PF-00835231: Crystal structures of M pro and M pro mutants bound to PF-00835231 - PMC [pmc.ncbi.nlm.nih.gov]

SARS-CoV-2-IN-39: A Technical Overview of a Novel Antiviral Candidate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the currently available information on SARS-CoV-2-IN-39, a novel small molecule inhibitor identified for its potential antiviral activity against the virus responsible for COVID-19. Due to the limited publicly available peer-reviewed data on the specific structural activity relationship (SAR) studies of this compound, this document will focus on its chemical identity, reported biological activity, and proposed mechanisms of action. Furthermore, this guide will present standardized experimental protocols and workflows relevant to the characterization of such an antiviral candidate.

Compound Profile: this compound

Based on information from chemical suppliers, this compound is a small molecule with the following identifiers:

| Property | Value |

| Compound Name | This compound |

| Synonym | Compound 21 |

| CAS Number | 2882823-03-0 |

| Molecular Formula | C₁₄H₈ClF₄NO₃ |

| IUPAC Name | 5-chloro-4-fluoro-2-hydroxy-N-(4-(trifluoromethoxy)phenyl)benzamide |

| Molecular Weight | 349.67 g/mol |

| Structure |

Reported Biological Activity:

| Parameter | Value | Cell Line |

| EC₅₀ | 1 µM | Vero E6 and human lung epithelial cells[1] |

| CC₅₀ | > 50 µM | Not specified |

The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is greater than 50, indicating a favorable preliminary safety profile.[1]

Proposed Mechanisms of Action

There is currently conflicting information from publicly available sources regarding the precise mechanism of action of this compound. Two primary pathways have been suggested:

2.1. Inhibition of the Spike-ACE2 Interaction:

One proposed mechanism is the inhibition of the interaction between the SARS-CoV-2 Spike (S) protein and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor.[2] This interaction is the critical first step in viral entry into host cells. By blocking this interaction, the virus is unable to infect cells, thus halting the progression of the infection.

2.2. Modulation of Host Cell Autophagy via SKP2 Inhibition:

An alternative or potentially complementary mechanism involves the modulation of the host cell's autophagy pathway.[3][4] It is suggested that this compound acts as an inhibitor of S-phase kinase-associated protein 2 (SKP2). SKP2 is an E3 ubiquitin ligase that targets Beclin-1 (BECN1) for proteasomal degradation. By inhibiting SKP2, this compound would lead to the stabilization of BECN1, a key protein in the initiation of autophagy. Enhanced autophagy can have antiviral effects by degrading viral components.

Structural Activity Relationship (SAR) Studies: A Framework

While specific SAR data for this compound is not publicly available, a typical SAR campaign for a novel antiviral compound would involve the systematic modification of its chemical structure to understand the relationship between its structural features and its biological activity. For a compound like this compound, key areas for modification would include:

-

The Benzamide Core: Altering the substitution pattern on the phenyl ring.

-

The Hydroxyl and Halogen Groups: Investigating the impact of their position and nature on activity and selectivity.

-

The Linker Amide: Replacing the amide with other functional groups to explore changes in stability and binding.

-

The Trifluoromethoxy Phenyl Group: Modifying the substitution on this ring to probe interactions with the target protein.

The goal of these modifications would be to improve potency (lower EC₅₀), reduce cytotoxicity (increase CC₅₀), and optimize pharmacokinetic properties (ADME).

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the characterization of a novel SARS-CoV-2 inhibitor like this compound.

4.1. In Vitro Antiviral Activity Assay (Cytopathic Effect - CPE - Reduction Assay):

This assay determines the concentration of a compound required to inhibit the virus-induced cell death.

-

Cell Seeding: Seed Vero E6 cells (or another susceptible cell line) in 96-well plates at a density of 2 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂.

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in cell culture medium.

-

Infection and Treatment: Remove the growth medium from the cells and add the diluted compound. Subsequently, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01. Include uninfected cells as a negative control and infected, untreated cells as a positive control.

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.

-

Quantification of Cell Viability: Assess cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay or by staining with crystal violet.

-

Data Analysis: Calculate the EC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

4.2. Cytotoxicity Assay:

This assay determines the concentration of a compound that is toxic to the host cells.

-

Cell Seeding: Seed Vero E6 cells in 96-well plates as described for the antiviral assay.

-

Compound Treatment: Add serial dilutions of the test compound to the cells.

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.

-

Quantification of Cell Viability: Assess cell viability as described above.

-

Data Analysis: Calculate the CC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

4.3. Spike-ACE2 Interaction Assay (ELISA-based):

This assay can be used to verify if the compound inhibits the binding of the Spike protein to the ACE2 receptor.

-

Plate Coating: Coat a 96-well high-binding plate with recombinant human ACE2 protein overnight at 4°C.

-

Blocking: Wash the plate and block with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

-

Compound Incubation: Add serial dilutions of the test compound to the wells.

-

Spike Protein Addition: Add a constant concentration of recombinant SARS-CoV-2 Spike S1 protein (or RBD) fused to a detection tag (e.g., His-tag or Fc-tag) to the wells and incubate for 2 hours at room temperature.

-

Detection: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the Spike protein's tag.

-

Substrate Addition: After washing, add a TMB substrate and stop the reaction with a stop solution.

-

Data Analysis: Read the absorbance at 450 nm and calculate the IC₅₀ value.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the discovery and characterization of a novel antiviral compound.

Conclusion

This compound is a promising antiviral candidate with a reported EC₅₀ of 1 µM and a favorable selectivity index. While its precise mechanism of action requires further elucidation, the proposed inhibition of viral entry or modulation of host autophagy pathways are both validated antiviral strategies. The lack of publicly available, detailed structural activity relationship studies currently limits a deeper understanding of the pharmacophore. The experimental protocols and workflows outlined in this guide provide a clear framework for the continued investigation and optimization of this and other novel antiviral compounds. Further research is warranted to confirm its mechanism of action, expand upon its SAR, and evaluate its in vivo efficacy.

References

- 1. Small-Molecule Inhibitors of the Coronavirus Spike – ACE2 Protein-Protein Interaction as Blockers of Viral Attachment and Entry for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beclin-1, an autophagy-related protein, is associated with the disease severity of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK4/6 inhibitor palbociclib promotes SARS-CoV-2 cell entry by down-regulating SKP2 dependent ACE2 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SKP2 attenuates autophagy through Beclin1-ubiquitination and its inhibition reduces MERS-Coronavirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Cytotoxicity Assessment of SARS-CoV-2-IN-39: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Following a comprehensive literature search, no specific small molecule, drug candidate, or research compound designated "SARS-CoV-2-IN-39" has been identified in published scientific literature or public databases. The information presented herein is a generalized framework for the early-stage in vitro cytotoxicity assessment of a hypothetical novel anti-SARS-CoV-2 compound, which we will refer to as "IN-39" for the purpose of this guide. This document outlines the standard experimental protocols and data presentation that would be necessary for such an evaluation.

Data Presentation

A crucial first step in evaluating the potential of any new antiviral agent is to determine its cytotoxic profile. This is typically summarized by the 50% cytotoxic concentration (CC50), which is the concentration of a compound that causes the death of 50% of viable cells in a given time period. This data is essential for calculating the selectivity index (SI), a critical measure of a drug's therapeutic window (SI = CC50 / EC50, where EC50 is the 50% effective concentration against the virus).

For a comprehensive early assessment of IN-39, cytotoxicity data should be generated in a panel of relevant cell lines and presented in a clear, tabular format for easy comparison.

Table 1: Cytotoxicity Profile of IN-39 in Various Cell Lines

| Cell Line | Cell Type | Assay Type | Incubation Time (hours) | CC50 (µM) |

| Vero E6 | Monkey Kidney Epithelial | CellTiter-Glo® | 72 | Data to be determined |

| A549-hACE2 | Human Lung Carcinoma (ACE2 overexpressing) | MTT | 72 | Data to be determined |

| Calu-3 | Human Lung Adenocarcinoma | Neutral Red Uptake | 72 | Data to be determined |

| Huh7.5 | Human Hepatocellular Carcinoma | CytoTox-Glo™ | 72 | Data to be determined |

| Primary Human Bronchial Epithelial Cells | Primary Human Lung Epithelial | PrestoBlue™ | 72 | Data to be determined |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. Below are standard methodologies for key experiments in the early cytotoxicity assessment of a compound like IN-39.

Cell Culture and Maintenance

-

Cell Lines: Vero E6, A549-hACE2, Calu-3, and Huh7.5 cells are to be obtained from a reputable cell bank (e.g., ATCC). Primary Human Bronchial Epithelial Cells should be sourced from a commercial vendor.

-

Culture Medium: All cell lines will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

-

Culture Conditions: Cells will be maintained in a humidified incubator at 37°C with 5% CO2. Cells should be passaged upon reaching 80-90% confluency.

Cytotoxicity Assays

This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

-

Cell Seeding: Seed Vero E6 cells in a 96-well, clear-bottom, white-walled plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of IN-39 in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions in triplicate. Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Assay Procedure:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed A549-hACE2 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Compound Treatment: Treat cells with serial dilutions of IN-39 as described above.

-

Incubation: Incubate for 72 hours.

-

Assay Procedure:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability and the CC50 value as described for the CellTiter-Glo® assay.

Mandatory Visualizations

Diagrams are essential for visually communicating complex biological pathways and experimental procedures.

Unraveling SARS-CoV-2-IN-39: An In-Depth Analysis

The identity and specific details of a compound designated as "SARS-CoV-2-IN-39" are not publicly available in scientific literature or drug development databases. Extensive searches for this particular identifier have not yielded information on a specific molecule, its mechanism of action, or any associated research. It is possible that "this compound" is an internal codename for a compound in early-stage development within a pharmaceutical company or research institution, and thus, details have not yet been disclosed publicly.

While information on this specific compound is not available, the broader landscape of SARS-CoV-2 inhibitor development offers a glimpse into the potential nature of such a molecule. Researchers globally are pursuing various strategies to inhibit the virus, primarily targeting key viral proteins or host factors essential for viral replication.

A comprehensive technical guide on a novel SARS-CoV-2 inhibitor would typically include the following sections, which are provided here as a template for what such a report on "this compound" would entail, should the information become public.

Hypothetical Data Presentation

For a novel inhibitor, quantitative data is crucial for assessing its potential. This data is typically presented in tabular format for clarity and comparison.

Table 1: In Vitro Antiviral Activity of a Hypothetical SARS-CoV-2 Inhibitor

| Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Vero E6 | X.XX | >XXX | >XX |

| Calu-3 | Y.YY | >YYY | >YY |

| A549-ACE2 | Z.ZZ | >ZZZ | >ZZ |

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50)

Table 2: In Vivo Efficacy in a Hypothetical Animal Model (e.g., K18-hACE2 Mice)

| Treatment Group | Dosage (mg/kg) | Viral Titer (log10 PFU/g lung) | Lung Injury Score |

| Vehicle Control | - | A.AA ± a.a | B.B ± b.b |

| Compound X | 10 | C.CC ± c.c | D.D ± d.d |

| Compound X | 30 | E.EE ± e.e | F.F ± f.f |

PFU: Plaque-forming units

Hypothetical Experimental Protocols

Detailed methodologies are the cornerstone of reproducible scientific research.

Determination of Antiviral Activity (EC50):

-

Vero E6 cells are seeded in 96-well plates and incubated overnight.

-

The compound is serially diluted and added to the cells.

-

SARS-CoV-2 (e.g., USA-WA1/2020 isolate) is added at a multiplicity of infection (MOI) of 0.05.

-

After a 48-hour incubation, viral RNA is quantified from the supernatant using RT-qPCR, or viral-induced cytopathic effect (CPE) is measured.

-

The EC50 value is calculated using a non-linear regression analysis.

Cytotoxicity Assay (CC50):

-

Vero E6 cells are seeded in 96-well plates.

-

Serial dilutions of the compound are added to the cells.

-

After a 72-hour incubation, cell viability is assessed using a commercial assay (e.g., CellTiter-Glo).

-

The CC50 value is determined by plotting cell viability against compound concentration.

Visualizing Potential Mechanisms

Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples of what could be generated for a novel inhibitor.

Caption: A generalized workflow for the preclinical development of a novel antiviral compound.

Caption: A simplified diagram illustrating a potential mechanism of a viral entry inhibitor.

Until "this compound" is disclosed in a publication or public forum, any detailed analysis remains speculative. The scientific community awaits further information to understand the novelty and potential of this and other pipeline compounds in the ongoing effort to combat COVID-19.

Initial Characterization of SARS-CoV-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic, is an enveloped, positive-sense single-stranded RNA virus belonging to the Betacoronavirus genus.[1][2] First identified in late 2019, it has since been the subject of intensive global research to understand its virology, pathogenesis, and to develop effective countermeasures.[1] This document provides a technical overview of the initial characterization of SARS-CoV-2, focusing on its genomic features, mechanism of cellular entry, and the host response, with a presentation of key data and experimental approaches.

Viral Structure and Genome

The SARS-CoV-2 virion is spherical, with a diameter ranging from 60 to 140 nanometers, and is characterized by the presence of large spike (S) glycoproteins on its surface, giving it a crown-like appearance under an electron microscope.[1][3] The viral envelope also contains the membrane (M) and envelope (E) proteins. The viral genome is approximately 30,000 nucleotides in length and encodes four main structural proteins: the S, E, M, and nucleocapsid (N) proteins. The N protein encapsidates the RNA genome, while the S, E, and M proteins are embedded in the viral envelope.

Table 1: Key Genomic and Structural Features of SARS-CoV-2

| Feature | Description | Reference(s) |

| Virus Type | Positive-sense single-stranded RNA virus | |

| Genus | Betacoronavirus | |

| Genome Size | ~30 kilobases | |

| Structural Proteins | Spike (S), Envelope (E), Membrane (M), Nucleocapsid (N) | |

| Host Cell Receptor | Angiotensin-converting enzyme 2 (ACE2) | |

| Co-receptor/Priming Protease | Transmembrane protease, serine 2 (TMPRSS2) |

Mechanism of Cellular Entry and Replication

The entry of SARS-CoV-2 into host cells is a critical first step for infection and is primarily mediated by the interaction of the viral S protein with the host cell receptor, angiotensin-converting enzyme 2 (ACE2). The S protein is composed of two subunits, S1 and S2. The S1 subunit contains the receptor-binding domain (RBD) which directly binds to ACE2.

Following receptor binding, the S protein must be cleaved by host proteases to facilitate the fusion of the viral and cellular membranes. The transmembrane protease, serine 2 (TMPRSS2) is a key host cell surface protease that cleaves the S protein, a process known as priming. This cleavage event exposes the fusion peptide in the S2 subunit, which inserts into the host cell membrane and initiates membrane fusion, allowing the viral genome to enter the cytoplasm. In cells lacking TMPRSS2, SARS-CoV-2 can also enter via an endosomal pathway, where the S protein is cleaved by endosomal proteases such as cathepsins.

Once inside the host cell, the viral RNA is released into the cytoplasm. The positive-sense RNA genome is then translated by the host cell's ribosomes to produce viral polyproteins, which are subsequently cleaved by viral proteases (e.g., 3C-like protease and papain-like protease) into individual non-structural proteins (NSPs). These NSPs form the replication-transcription complex, which is responsible for replicating the viral genome and transcribing subgenomic RNAs that are then translated into the viral structural and accessory proteins. Newly synthesized viral genomes and proteins are assembled into new virions, which are then released from the cell via exocytosis.

Caption: SARS-CoV-2 cellular entry and replication pathway.

Host Response to Infection

Infection with SARS-CoV-2 triggers a complex host immune response. The initial response is characterized by the induction of pro-inflammatory cytokines and chemokines. In many individuals, this response is protective and helps to clear the virus. However, in severe cases of COVID-19, an exaggerated and prolonged inflammatory response, often referred to as a "cytokine storm," can occur, leading to acute respiratory distress syndrome (ARDS) and multi-organ damage.

Studies have shown that SARS-CoV-2 infection can lead to a delayed interferon response. Interferons are critical for establishing an antiviral state in infected and neighboring cells. The virus has evolved mechanisms to evade or suppress the host's innate immune response, including the interferon pathway.

Experimental Protocols for Initial Characterization

The initial characterization of a novel virus like SARS-CoV-2 involves a range of experimental protocols to determine its biological properties.

4.1. Virus Isolation and Propagation

-

Cell Lines: Vero E6 cells, which are deficient in interferon production, are commonly used for the isolation and propagation of SARS-CoV-2. Other cell lines such as Calu-3 (a human lung adenocarcinoma cell line) are also used to study the virus in a more physiologically relevant context.

-

Protocol:

-

Clinical specimens (e.g., nasopharyngeal swabs) are collected and transported in viral transport medium.

-

The specimen is inoculated onto a monolayer of susceptible cells (e.g., Vero E6).

-

The culture is incubated at 37°C and monitored for the appearance of cytopathic effects (CPE).

-

Once CPE is observed, the cell culture supernatant is harvested, clarified by centrifugation, and stored at -80°C.

-

Viral titers are determined using methods such as the plaque assay or the 50% tissue culture infectious dose (TCID50) assay.

-

4.2. Genome Sequencing and Analysis

-

Method: Next-generation sequencing (NGS) is the primary method used for whole-genome sequencing of SARS-CoV-2.

-

Protocol:

-

Viral RNA is extracted from clinical samples or cell culture supernatant using a commercial kit.

-

The RNA is reverse transcribed to complementary DNA (cDNA).

-

The cDNA is then amplified, often using PCR-based methods, to generate sufficient material for sequencing.

-

The amplified DNA is prepared into a sequencing library and sequenced on an NGS platform.

-

The resulting sequence data is assembled and analyzed to determine the complete genome sequence, identify genetic variants, and perform phylogenetic analysis.

-

4.3. Quantitative Real-Time PCR (qRT-PCR) for Viral Load Determination

-

Purpose: To quantify the amount of viral RNA in a sample.

-

Protocol:

-

Viral RNA is extracted from the sample.

-

The RNA is reverse transcribed into cDNA.

-

The cDNA is then amplified in a real-time PCR machine using primers and probes specific to SARS-CoV-2 target genes (e.g., N, E, or RdRp genes).

-

The amplification is monitored in real-time, and the cycle threshold (Ct) value is determined. The Ct value is inversely proportional to the amount of viral RNA in the original sample.

-

Caption: Workflow for SARS-CoV-2 qRT-PCR.

Table 2: Summary of Key Experimental Protocols

| Experiment | Purpose | Key Methodologies |

| Virus Isolation & Propagation | To obtain a pure stock of the virus for further studies. | Cell culture (Vero E6, Calu-3), monitoring for CPE, plaque assay, TCID50 assay. |

| Genome Sequencing | To determine the complete genetic sequence of the virus. | RNA extraction, reverse transcription, PCR amplification, next-generation sequencing (NGS). |

| qRT-PCR | To quantify the amount of viral RNA in a sample. | RNA extraction, reverse transcription, real-time PCR with specific primers and probes. |

This technical guide provides a foundational understanding of the initial characterization of SARS-CoV-2. The data and methodologies described herein have been crucial in the global effort to combat the COVID-19 pandemic and continue to inform the development of diagnostics, therapeutics, and vaccines.

References

Methodological & Application

Application Notes: High-Throughput Screening of SARS-CoV-2 Main Protease (Mpro) Inhibitors Using a FRET-Based In Vitro Assay

For Research Use Only. Not for use in diagnostic procedures.

Abstract

The SARS-CoV-2 Main Protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral replication cycle, making it a prime target for antiviral drug development.[1][2][3] This document provides a detailed protocol for a fluorescence resonance energy transfer (FRET)-based in vitro assay to identify and characterize inhibitors of SARS-CoV-2 Mpro.[1][4] This high-throughput screening method offers a rapid and sensitive platform for the evaluation of potential therapeutic candidates against COVID-19.

Introduction

The SARS-CoV-2 virus encodes its genetic material in a large polyprotein that must be cleaved into functional non-structural proteins (nsps) to facilitate viral replication and transcription. The main protease, Mpro, is responsible for the majority of these cleavage events. Inhibition of Mpro activity effectively disrupts the viral life cycle, thus preventing viral replication. FRET-based assays provide a robust and convenient method for measuring Mpro activity in a high-throughput format. The principle of this assay relies on a fluorogenic substrate containing a specific Mpro cleavage sequence flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.

Signaling Pathway of SARS-CoV-2 Mpro in Viral Replication

The following diagram illustrates the critical role of the Main Protease (Mpro) in the SARS-CoV-2 replication cycle. Mpro is responsible for processing the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps), which are essential for the formation of the replication-transcription complex (RTC). Inhibition of Mpro blocks this crucial step, thereby halting viral replication.

Caption: SARS-CoV-2 Mpro processing of viral polyproteins.

Experimental Protocol: FRET-Based Mpro Inhibition Assay

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

Materials and Reagents

-

Recombinant SARS-CoV-2 Mpro

-

Fluorogenic Mpro substrate (e.g., containing an EDANS/Dabcyl FRET pair)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Test compounds (potential inhibitors)

-

Positive control inhibitor (e.g., GC376)

-

Negative control (e.g., DMSO)

-

96-well black plates, flat bottom

-

Fluorescence plate reader with excitation/emission wavelengths of 340/490 nm

Experimental Workflow

The following diagram outlines the workflow for the FRET-based Mpro inhibition assay.

Caption: Workflow for the Mpro FRET-based inhibition assay.

Step-by-Step Procedure

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final concentration of DMSO should be kept below 1%.

-

Reaction Setup:

-

In a 96-well black plate, add 30 µL of assay buffer.

-

Add 10 µL of the diluted test compounds or control (DMSO for negative control, known inhibitor for positive control).

-

Add 10 µL of recombinant SARS-CoV-2 Mpro (final concentration 0.15 µM) to each well.

-

-

Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

-

Reaction Initiation: Add 50 µL of the Mpro fluorogenic substrate to each well to initiate the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 490 nm. Readings can be taken in kinetic mode for 30 minutes or as an endpoint reading after a fixed incubation time.

Data Presentation and Analysis

The inhibitory activity of the test compounds is determined by calculating the percentage of Mpro inhibition. The half-maximal inhibitory concentration (IC50) value is then determined from a dose-response curve.

Calculation of Percent Inhibition:

% Inhibition = [1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_no_inhibitor - Fluorescence_blank)] * 100

Table 1: Example Data for Mpro Inhibition Assay

| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |

| Test Compound A | 0.1 | 15.2 | 5.8 |

| 1 | 48.9 | ||

| 10 | 85.1 | ||

| 100 | 98.6 | ||

| Test Compound B | 0.1 | 2.5 | >100 |

| 1 | 8.1 | ||

| 10 | 15.3 | ||

| 100 | 25.7 | ||

| GC376 (Control) | 0.01 | 25.4 | 0.04 |

| 0.1 | 78.9 | ||

| 1 | 95.3 | ||

| 10 | 99.1 |

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Autofluorescence of test compounds | Run a control plate with compounds and substrate but without the enzyme. Subtract the background fluorescence. |

| Low signal-to-noise ratio | Suboptimal enzyme or substrate concentration | Titrate the enzyme and substrate to determine optimal concentrations. |

| Inconsistent results | Pipetting errors or temperature fluctuations | Ensure accurate pipetting and maintain a stable incubation temperature. |

Conclusion

The FRET-based assay described here provides a reliable and efficient method for screening potential inhibitors of SARS-CoV-2 Mpro. This assay is a valuable tool for the discovery and development of novel antiviral therapeutics to combat COVID-19. The provided protocol and data analysis guidelines will enable researchers to effectively implement this assay in their drug discovery workflows.

References

- 1. ebiohippo.com [ebiohippo.com]

- 2. Biochemical screening for SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Efficacy Testing of SARS-CoV-2-IN-39

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of new SARS-CoV-2 variants underscores the urgent need for the development of effective antiviral therapeutics. SARS-CoV-2-IN-39 is a novel investigational compound targeting the viral replication machinery. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound using established cell-based assays. The included methodologies, data presentation formats, and workflow diagrams are designed to guide researchers in the accurate evaluation of this and other potential antiviral agents.

Hypothesized Mechanism of Action

This compound is a potent and selective inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a crucial enzyme in the viral replication and transcription complex. By targeting the RdRp, this compound is designed to terminate viral RNA synthesis, thereby preventing the production of new viral progeny within infected host cells.

Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound.

Data Presentation: Efficacy of this compound

The antiviral activity of this compound was evaluated in Vero E6 cells, a cell line highly susceptible to SARS-CoV-2 infection. The half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) were determined to calculate the selectivity index (SI).

| Assay Type | Cell Line | Parameter | This compound | Remdesivir (Control) |

| Plaque Reduction Neutralization Test (PRNT) | Vero E6 | EC50 (µM) | 0.75 | 1.2 |

| Cytotoxicity Assay (MTT) | Vero E6 | CC50 (µM) | > 50 | > 50 |

| Selectivity Index (SI) | Vero E6 | SI (CC50/EC50) | > 66.7 | > 41.7 |

| Assay Type | Cell Line | Parameter | This compound |

| Focus-Forming Assay (FFA) | Vero E6 | EC50 (µM) | 0.68 |

| High-Content Imaging Assay | A549-ACE2 | EC50 (µM) | 0.82 |

Experimental Protocols

Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for quantifying the titer of infectious virus and assessing the efficacy of antiviral compounds by measuring the reduction in viral plaque formation.[1][2][3]

Materials:

-

Vero E6 cells (ATCC CRL-1586)

-

Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)

-

SARS-CoV-2 isolate (e.g., USA-WA1/2020)

-

This compound and control compounds

-

1.5% Carboxymethylcellulose (CMC) overlay medium

-

Crystal Violet staining solution

-

Formalin solution (10%)

Protocol:

-

Cell Seeding: Seed Vero E6 cells in 24-well plates at a density of 120,000 to 200,000 cells per well and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.[3]

-

Compound Dilution: Prepare serial dilutions of this compound and control compounds in DMEM.

-

Virus-Compound Incubation: Mix the diluted compounds with a known amount of SARS-CoV-2 (e.g., 60-100 Plaque Forming Units, PFU) and incubate for 1 hour at 37°C.[3]

-

Cell Infection: Remove the culture medium from the Vero E6 cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: After incubation, remove the inoculum and overlay the cells with 1 mL of 1.5% CMC medium.

-

Incubation: Incubate the plates for 3 days at 37°C with 5% CO2 to allow for plaque formation.

-

Fixation and Staining: Fix the cells with 10% formalin solution and then stain with 0.04% crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The percent inhibition is calculated relative to the virus-only control wells. The EC50 value is determined by non-linear regression analysis of the dose-response curve.

Focus-Forming Assay (FFA)

The FFA is a higher-throughput alternative to the PRNT that visualizes infected cells via immunostaining, typically within 24-48 hours.

Materials:

-

Vero E6 cells

-

96-well plates

-

SARS-CoV-2 isolate

-

This compound and control compounds

-

Methylcellulose overlay medium

-

Paraformaldehyde (4%)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Primary antibody against SARS-CoV-2 (e.g., anti-Spike or anti-Nucleocapsid)

-

HRP-conjugated secondary antibody

-

TrueBlue™ peroxidase substrate

Protocol:

-

Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of approximately 1.5 x 10^4 cells per well and incubate overnight.

-

Compound and Virus Preparation: Prepare serial dilutions of the test compounds and mix with a constant amount of SARS-CoV-2 (e.g., 100 Focus-Forming Units, FFU). Incubate for 1 hour at 37°C.

-

Infection: Add the virus-compound mixtures to the cell monolayers and incubate for 1 hour at 37°C.

-

Overlay: Remove the inoculum and add 0.85% methylcellulose overlay.

-

Incubation: Incubate for 24 hours at 37°C.

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells and add the primary antibody.

-

Add the HRP-conjugated secondary antibody.

-

Add the peroxidase substrate to visualize the foci of infected cells.

-

-

Data Analysis: Count the foci using an automated plate reader or microscope. Calculate the percent inhibition and determine the EC50 as described for the PRNT.

High-Content Imaging Assay

This automated assay provides a high-throughput method to quantify viral infection by detecting fluorescent reporter viruses or through immunofluorescence staining of viral antigens.

Materials:

-

A549 cells stably expressing ACE2 (A549-ACE2)

-

SARS-CoV-2 expressing a fluorescent reporter (e.g., mNeonGreen) or a primary antibody for immunofluorescence.

-

96- or 384-well clear-bottom black plates

-

This compound and control compounds

-

Hoechst stain (for nuclear counterstaining)

Protocol:

-

Cell Seeding: Seed A549-ACE2 cells in 96- or 384-well plates.

-

Compound Treatment: Add serial dilutions of this compound to the cells.

-

Infection: Infect the cells with the fluorescent reporter SARS-CoV-2 at a specified Multiplicity of Infection (MOI).

-

Incubation: Incubate the plates for 24-48 hours at 37°C.

-

Staining: If not using a reporter virus, fix, permeabilize, and stain the cells with a primary antibody against a viral antigen and a fluorescently labeled secondary antibody. Add Hoechst stain to all wells.

-

Imaging and Analysis: Acquire images using a high-content imaging system. The number of infected cells (fluorescent) and the total number of cells (Hoechst-stained nuclei) are quantified by automated image analysis software. The percentage of infected cells is calculated, and the EC50 is determined from the dose-response curve.

Caption: Experimental workflow for the Plaque Reduction Neutralization Test (PRNT).

Conclusion

The protocols and data presented herein provide a framework for the preclinical evaluation of this compound. The Plaque Reduction Neutralization Test, Focus-Forming Assay, and High-Content Imaging Assay are robust methods for determining the antiviral efficacy of this and other investigational compounds. The favorable selectivity index of this compound in these cell-based assays supports its further development as a potential therapeutic for COVID-19.

References

- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 2. Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test | Springer Nature Experiments [experiments.springernature.com]

- 3. Plaque Reduction Neutralization Test (PRNT) Accuracy in Evaluating Humoral Immune Response to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SARS-CoV-2 Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the laboratory use of a novel investigational compound, SARS-CoV-2-IN-39, a potent inhibitor of the SARS-CoV-2 main protease (Mpro). This document outlines the necessary protocols for the initial characterization, in vitro and cell-based efficacy testing, and safety profiling of this compound. The provided methodologies are intended to serve as a foundational resource for researchers engaged in the discovery and development of antiviral therapeutics against COVID-19.

Introduction to this compound

This compound is a synthetic small molecule designed to target the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus. The Mpro is a cysteine protease essential for the viral replication cycle, as it cleaves the viral polyproteins into functional non-structural proteins (NSPs).[1][2] Inhibition of Mpro blocks viral replication, making it a prime target for antiviral drug development. This compound is characterized by its high specificity and potency against Mpro, with initial studies indicating minimal off-target effects.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 482.5 g/mol |

| Solubility | Soluble in DMSO (>50 mM) and Ethanol (<10 mM) |

| Form | White to off-white solid |

| Storage | Store at -20°C, protect from light |

SARS-CoV-2 Life Cycle and Mpro Inhibition

The life cycle of SARS-CoV-2 begins with the attachment of the viral spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface.[1][3][4] Following receptor binding, the virus enters the host cell either through direct membrane fusion or endocytosis. Once inside the cytoplasm, the viral RNA is released and translated into two large polyproteins, pp1a and pp1ab. The viral main protease (Mpro) is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins that form the replication-transcription complex (RTC). This complex then orchestrates the replication of the viral genome and the transcription of subgenomic RNAs that encode for structural proteins. New virions are assembled and released from the host cell via exocytosis. This compound, by inhibiting Mpro, disrupts a critical step in this replication process.

References

- 1. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 2. Physicochemical properties of SARS‐CoV‐2 for drug targeting, virus inactivation and attenuation, vaccine formulation and quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. COVID-19 Mechanisms in the Human Body—What We Know So Far - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Study of SARS-CoV-2 Entry Mechanisms Using a Hypothetical Inhibitor

Note: A search for "SARS-CoV-2-IN-39" did not yield information on a specific compound with this designation in publicly available scientific literature. The following application notes and protocols are provided for a hypothetical SARS-CoV-2 entry inhibitor, herein named Hypothetical-IN-39 , based on common strategies for inhibiting viral entry. This document is intended to serve as a comprehensive template for researchers, scientists, and drug development professionals.

Application Notes: Hypothetical-IN-39

1. Introduction

Hypothetical-IN-39 is a potent and selective small molecule inhibitor designed to block the entry of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) into host cells. By targeting a key host protease essential for viral spike (S) protein priming, Hypothetical-IN-39 offers a powerful tool for investigating the mechanisms of viral entry and for the development of potential antiviral therapeutics. These notes provide an overview of its mechanism of action, quantitative data from representative assays, and detailed protocols for its use in a research setting.

2. Mechanism of Action

SARS-CoV-2 entry into host cells is a multi-step process initiated by the binding of the viral S protein to the host cell receptor, Angiotensin-Converting Enzyme 2 (ACE2). Following receptor binding, the S protein must be proteolytically cleaved at two sites (S1/S2 and S2') to enable the fusion of the viral and host cell membranes. This priming process can be mediated by cell surface proteases, such as Transmembrane Protease, Serine 2 (TMPRSS2), or by endosomal proteases like Cathepsin L (CatL) following endocytosis.[1]

Hypothetical-IN-39 is postulated to be a highly selective inhibitor of TMPRSS2 . By blocking the proteolytic activity of TMPRSS2, Hypothetical-IN-39 prevents the cleavage of the SARS-CoV-2 S protein at the cell surface, thereby inhibiting viral fusion and entry. This targeted action makes it an invaluable tool for dissecting the TMPRSS2-dependent entry pathway.

3. Data Presentation